![molecular formula C25H27N3O2 B4967261 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, also known as MP-10, is a novel and potent synthetic compound that belongs to the piperidinecarboxamide class of drugs. MP-10 has been found to have potential therapeutic applications in the field of neuroscience and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in the regulation of various physiological processes, including calcium signaling, mitochondrial function, and protein folding. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to modulate the activity of sigma-1 receptors, leading to neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been found to have neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has several advantages for lab experiments. It has a high affinity for sigma-1 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders. However, the limitations of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide include its high cost and limited availability.
Orientations Futures
There are several future directions for research on 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. One potential direction is to further investigate its mechanism of action and its interaction with sigma-1 receptors. Another direction is to explore its potential therapeutic applications in the field of neuroscience, particularly in the treatment of neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide to make it more widely available for research purposes.
Méthodes De Synthèse
The synthesis of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves a multi-step process that begins with the reaction between 4-methylbenzylamine and 4-(3-pyridinyloxy)benzaldehyde to produce the intermediate compound 4-(3-pyridinyloxy)phenyl)-4-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final product, 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have a high affinity for sigma-1 receptors, which are expressed in various regions of the brain and are involved in a wide range of physiological processes. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-19-4-6-20(7-5-19)18-28-15-12-21(13-16-28)25(29)27-22-8-10-23(11-9-22)30-24-3-2-14-26-17-24/h2-11,14,17,21H,12-13,15-16,18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINDTEXZTDVHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)
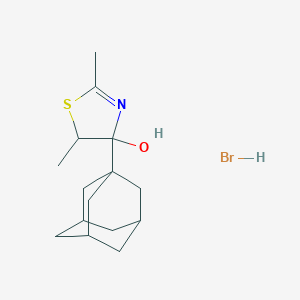
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)
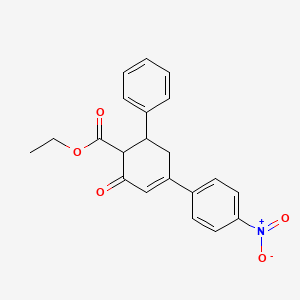
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)
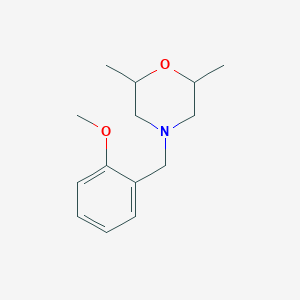
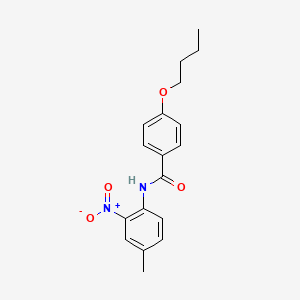
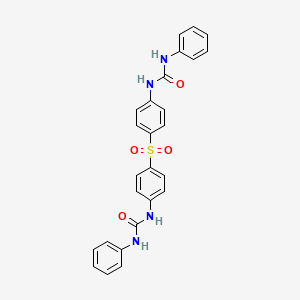

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)